molecular formula C17H12ClNO3S3 B11472027 3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-2-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-2-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11472027
M. Wt: 409.9 g/mol
InChI Key: ISTOQGYIRGDLEN-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-7-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a unique combination of a chlorobenzenesulfonyl group, a thiophene ring, and a thieno[3,2-b]pyridin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-7-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-b]pyridin-5-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a carbonyl compound under acidic conditions.

    Introduction of the Thiophen-2-yl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene derivative and a halogenated thieno[3,2-b]pyridin-5-one.

    Attachment of the 4-Chlorobenzenesulfonyl Group: This is typically done through a sulfonylation reaction, where the thieno[3,2-b]pyridin-5-one derivative is treated with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-7-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-7-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic photovoltaics and light-emitting diodes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-7-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzenesulfonyl)-7-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one
  • 3-(4-Bromobenzenesulfonyl)-7-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one

Uniqueness

3-(4-Chlorobenzenesulfonyl)-7-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to the presence of the chlorobenzenesulfonyl group, which can impart distinct electronic and steric properties compared to its methyl or bromo analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H12ClNO3S3

Molecular Weight

409.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C17H12ClNO3S3/c18-10-3-5-11(6-4-10)25(21,22)14-9-24-17-12(13-2-1-7-23-13)8-15(20)19-16(14)17/h1-7,9,12H,8H2,(H,19,20)

InChI Key

ISTOQGYIRGDLEN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CC=CS4

Origin of Product

United States

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